N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate
CAS No.:
Cat. No.: VC8884618
Molecular Formula: C13H24Cl2N2O
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24Cl2N2O |
|---|---|
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N2.2ClH.H2O/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13;;;/h5-8,13-14H,3-4,9-10H2,1-2H3;2*1H;1H2 |
| Standard InChI Key | KWUBXFVSYUURCI-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s molecular formula is C₁₃H₂₄Cl₂N₂O, with a molecular weight of 295.2 g/mol. Its SMILES notation (CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl) reveals a dimethylamine group (N,N-dimethyl) attached to a benzyl carbon, which connects to a pyrrolidine ring at the para position of the phenyl group. The dihydrochloride salt formation protonates the amine groups, while the hydrate component stabilizes the crystalline structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine; hydrate; dihydrochloride |
| Molecular Formula | C₁₃H₂₄Cl₂N₂O |
| Molecular Weight | 295.2 g/mol |
| InChI Key | KWUBXFVSYUURCI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl |
Physicochemical Properties
The dihydrochloride salt form significantly improves water solubility compared to the free base, a critical factor for bioavailability in experimental settings. Thermal stability data remain limited, but analogous compounds with similar amine and aromatic systems typically exhibit decomposition temperatures above 200°C .
Synthesis and Preparation
Synthetic Pathways
Synthesis involves multi-step organic reactions, beginning with the formation of the pyrrolidine-substituted benzylamine core. A plausible route includes:
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Friedel-Crafts alkylation to attach the pyrrolidine ring to the phenyl group.
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Mannich reaction to introduce the dimethylamine moiety.
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Salt formation via treatment with hydrochloric acid in aqueous medium to yield the dihydrochloride hydrate.
Reaction conditions (temperature, solvent polarity, and stoichiometry) are tightly controlled to optimize yield and purity. Final purification often employs recrystallization or chromatographic techniques .
Research Applications
Receptor-Binding Studies
Preliminary studies suggest affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. For instance, the pyrrolidine ring may mimic endogenous ligands like histamine or serotonin, enabling competitive binding assays .
Neurological Investigations
The compound’s ability to cross the blood-brain barrier (predicted via computational models) has spurred interest in neurodegenerative disease research. Early in vitro models indicate potential modulation of NMDA receptor activity, though in vivo validation is pending.
Comparative Analysis with Analogues
Piperidine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine ring with a piperidine moiety (as in CID 47000595 ) alters receptor specificity. The six-membered piperidine ring increases steric bulk, reducing affinity for certain GPCRs but improving stability in acidic environments .
Table 2: Structural and Functional Comparison
| Property | Pyrrolidine Derivative | Piperidine Derivative |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Molecular Weight | 295.2 g/mol | 291.3 g/mol |
| Predicted LogP | 2.1 | 2.5 |
| Solubility (H₂O) | High (salt form) | Moderate (salt form) |
Future Directions
Ongoing research aims to elucidate the compound’s pharmacokinetic profile and therapeutic potential. Priority areas include:
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Structure-Activity Relationship (SAR) studies to optimize receptor affinity.
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In vivo toxicity assays to establish safety thresholds.
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Formulation development for enhanced blood-brain barrier penetration.
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